neuropeptide RFRP-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RFRP-2, également connu sous le nom de peptide apparenté à la RFamide-2, est un neuropeptide qui appartient à la famille des peptides RFamide. Cette famille se caractérise par un motif commun de phénylalanine (F) amidée et d'arginine ® en position C-terminale. RFRP-2 est un peptide endogène présent chez l'homme, la souris et le rat. Il joue un rôle important dans divers processus physiologiques, notamment les fonctions neuroendocrines, comportementales, sensorielles et autonomes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de RFRP-2 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance en utilisant des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de RFRP-2 implique généralement la SPPS à grande échelle. Le processus est automatisé et optimisé pour un rendement et une pureté élevés. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), garantit l'élimination des impuretés et des sous-produits, ce qui donne un peptide hautement pur adapté à la recherche et aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

RFRP-2 subit diverses réactions chimiques, notamment :

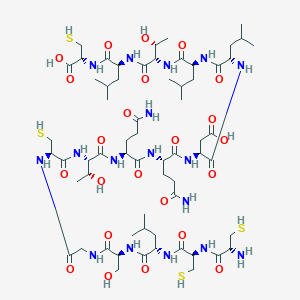

Oxydation : Le peptide peut être oxydé pour former des ponts disulfures entre les résidus cystéine, ce qui peut stabiliser sa structure.

Réduction : Les ponts disulfures du peptide peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d'acides aminés du peptide peuvent être substitués par d'autres acides aminés pour étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode en conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Acides aminés protégés par Fmoc et réactifs de couplage comme le DIC et le HOBt.

Principaux produits formés

Oxydation : Formation de ponts disulfures.

Réduction : Groupes thiol libres.

Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

RFRP-2 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la régulation des fonctions reproductrices, des réponses au stress et de l'homéostasie énergétique.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles de la reproduction, des conditions liées au stress et des maladies métaboliques.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil de recherche dans les études pharmaceutiques

Mécanisme d'action

RFRP-2 exerce ses effets en se liant à des récepteurs couplés aux protéines G (GPCR) spécifiques, principalement le récepteur 1 du neuropeptide FF (NPFFR1). Lors de la liaison, il active des voies de signalisation intracellulaires qui modulent divers processus physiologiques. Par exemple, RFRP-2 peut inhiber la libération de l'hormone de libération de la gonadotrophine (GnRH), régulant ainsi les fonctions reproductrices. Il influence également les réponses au stress en modulant l'axe hypothalamo-hypophyso-surrénalien (HPA) .

Applications De Recherche Scientifique

RFRP-2 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating reproductive functions, stress responses, and energy homeostasis.

Medicine: Potential therapeutic applications in treating reproductive disorders, stress-related conditions, and metabolic diseases.

Industry: Used in the development of peptide-based drugs and as a research tool in pharmaceutical studies

Mécanisme D'action

RFRP-2 exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the neuropeptide FF receptor 1 (NPFFR1). Upon binding, it activates intracellular signaling pathways that modulate various physiological processes. For example, RFRP-2 can inhibit the release of gonadotropin-releasing hormone (GnRH), thereby regulating reproductive functions. It also influences stress responses by modulating the hypothalamic-pituitary-adrenal (HPA) axis .

Comparaison Avec Des Composés Similaires

Composés similaires

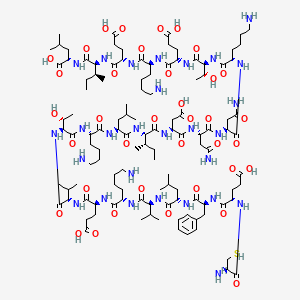

RFRP-1 : Un autre membre de la famille des peptides RFamide avec des fonctions similaires mais des affinités de récepteurs différentes.

RFRP-3 : Connu pour son rôle dans l'inhibition des fonctions reproductrices et des réponses au stress.

Neuropeptide FF (NPFF) : Module la douleur et l'activité des récepteurs aux opioïdes.

Peptide de libération de la prolactine (PrRP) : Impliqué dans la régulation de la sécrétion de prolactine

Unicité de RFRP-2

RFRP-2 est unique en raison de ses interactions de récepteurs spécifiques et de ses rôles physiologiques distincts. Alors que d'autres peptides RFamide partagent des motifs structuraux similaires, la séquence unique et les propriétés de liaison aux récepteurs de RFRP-2 confèrent des fonctions biologiques spécifiques, ce qui en fait une cible précieuse pour la recherche et les applications thérapeutiques .

Propriétés

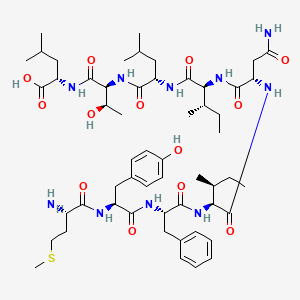

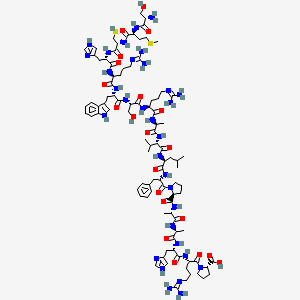

Formule moléculaire |

C48H84N16O17 |

|---|---|

Poids moléculaire |

1157.3 g/mol |

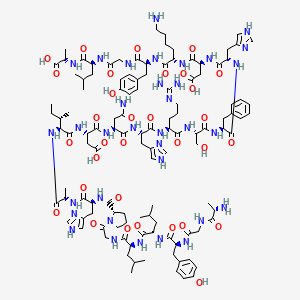

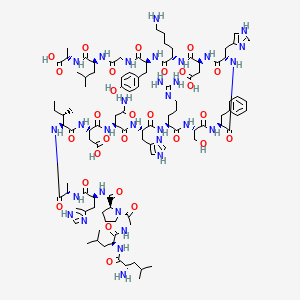

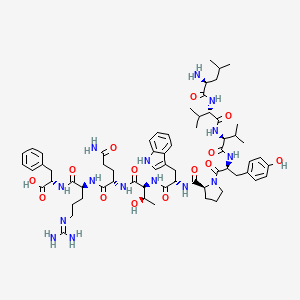

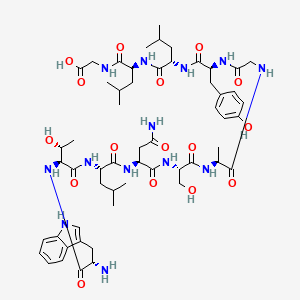

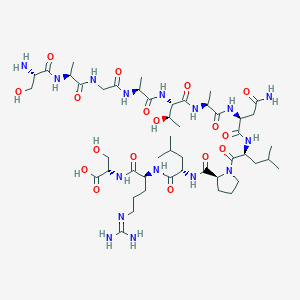

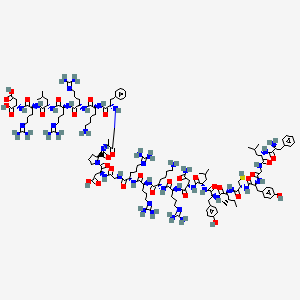

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C48H84N16O17/c1-21(2)15-29(42(75)58-28(11-9-13-53-48(51)52)41(74)62-32(20-66)47(80)81)60-44(77)33-12-10-14-64(33)46(79)31(16-22(3)4)61-43(76)30(17-34(50)68)59-38(71)25(7)57-45(78)36(26(8)67)63-39(72)24(6)55-35(69)18-54-37(70)23(5)56-40(73)27(49)19-65/h21-33,36,65-67H,9-20,49H2,1-8H3,(H2,50,68)(H,54,70)(H,55,69)(H,56,73)(H,57,78)(H,58,75)(H,59,71)(H,60,77)(H,61,76)(H,62,74)(H,63,72)(H,80,81)(H4,51,52,53)/t23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |

Clé InChI |

VKPILWKQJZPQOB-LBVMNVMQSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)

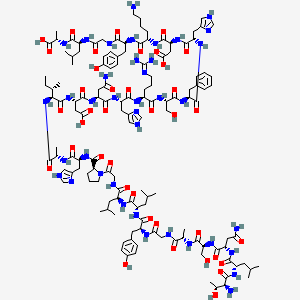

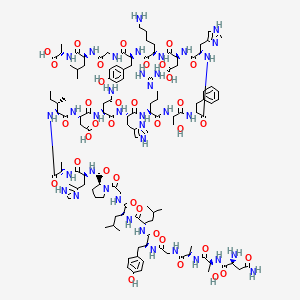

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)